molecular formula C10H14N2O B3275344 6,6-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 623565-37-7

6,6-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B3275344
Key on ui cas rn: 623565-37-7
M. Wt: 178.23 g/mol
InChI Key: HELXKSLPDNIOAQ-UHFFFAOYSA-N
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Patent
US07812014B2

Procedure details

The mixture of 2-bromo-3-hydroxypropenal (10.1 g, 67 mmol), p-toluenesulfonic acid monohydrate (0.13 g, 0.6 mmol) and 2-propanol (12.6 mL, 165 mmol) in cyclohexane (100 mL) was azeotroped until the vapor temperature over 80° C. The reaction mixture was concentrated under reduced pressure. The residue was dissolved in dry EtOH (200 mL). The dry EtOH (350 mL) solution of 5,5-dimethylpiperidine-2-ylideneamine monohydrochloride (9.9 g, 61 mmol) and the dry EtOH (50 mL) solution of NaOMe (28%, 11.7 g, 61 mmol) were added at room temperature. The reaction mixture was stirred at room temperature for 2 h, and then the reaction solution was removed in vacuo. The residue was dissolved in CHCl3 (300 mL) and triethylamine (8.5 mL, 61 mmol) was added, and then the reaction mixture was heated to reflux for 2 h. The reaction mixture was cooled to room temperature, and then the reaction solution was removed in vacuo. The residue was dissolved in CH2H12 (600 mL) and washed with 50% K2CO3 aqueous solution (2×200 mL). The combined aqueous solution was extracted with CH2Cl2 (2×200 mL). The combined organic layer was dried (MgSO4) and filtered. The filtrate was concentrated under reduced pressure. The residue was applied to silica gel column chromatography, eluted with CHCl3-methanol (50:1), and the titled compound 6,6-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbaldehyde (brown solid, 4.4 g, 40.7%) and 6,6-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde (orange solid, 1.7 g, 15.8%) were obtained.
Quantity
9.9 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
2-bromo-3-hydroxypropenal
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
0.13 g
Type
reactant
Reaction Step Two
Quantity
12.6 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
8.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2](=[CH:5][OH:6])[CH:3]=[O:4].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.CC(O)C.Cl.[CH3:24][C:25]1([CH3:32])[CH2:30][NH:29][C:28](=[NH:31])[CH2:27][CH2:26]1.C[O-].[Na+].C(N(CC)CC)C>C1CCCCC1.CCO>[CH3:24][C:25]1([CH3:32])[CH2:30][N:29]2[CH:3]=[C:2]([CH:5]=[O:6])[N:31]=[C:28]2[CH2:27][CH2:26]1.[CH3:24][C:25]1([CH3:32])[CH2:30][N:29]2[C:2]([CH:3]=[O:4])=[CH:5][N:31]=[C:28]2[CH2:27][CH2:26]1 |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
9.9 g
Type
reactant
Smiles
Cl.CC1(CCC(NC1)=N)C
Name
NaOMe
Quantity
11.7 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Name
Quantity
350 mL
Type
solvent
Smiles
CCO
Step Two
Name
2-bromo-3-hydroxypropenal
Quantity
10.1 g
Type
reactant
Smiles
BrC(C=O)=CO
Name
Quantity
0.13 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
12.6 mL
Type
reactant
Smiles
CC(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCCCC1
Step Three
Name
Quantity
8.5 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was azeotroped until the vapor temperature over 80° C
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dry EtOH (200 mL)
CUSTOM
Type
CUSTOM
Details
the reaction solution was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CHCl3 (300 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction solution was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2H12 (600 mL)
WASH
Type
WASH
Details
washed with 50% K2CO3 aqueous solution (2×200 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous solution was extracted with CH2Cl2 (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
eluted with CHCl3-methanol (50:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1(CCC=2N(C1)C=C(N2)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 40.7%
Name
Type
product
Smiles
CC1(CCC=2N(C1)C(=CN2)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 15.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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